molecular formula C18H19NO3 B034732 ethyl N-benzoylphenylalaninate CAS No. 19817-70-0

ethyl N-benzoylphenylalaninate

Cat. No.: B034732
CAS No.: 19817-70-0
M. Wt: 297.3 g/mol
InChI Key: WTVXOKSBXDTJEM-INIZCTEOSA-N
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Description

Ethyl N-benzoylphenylalaninate is a chemical compound with the molecular formula C18H19NO3 It is an ester derivative of phenylalanine, a naturally occurring amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl N-benzoylphenylalaninate can be synthesized through the esterification of N-benzoylphenylalanine with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants for several hours to achieve the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process would include the purification of the product through techniques such as recrystallization or chromatography to ensure high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of this compound can yield the corresponding alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Benzoylphenylalanine.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl N-benzoylphenylalaninate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying enzyme-catalyzed ester hydrolysis.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of ethyl N-benzoylphenylalaninate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The compound binds to the active site of the enzyme, where it undergoes hydrolysis to produce N-benzoylphenylalanine and ethanol. This process is facilitated by the catalytic residues within the enzyme’s active site, which stabilize the transition state and lower the activation energy of the reaction.

Comparison with Similar Compounds

    N-benzoylphenylalanine: A direct precursor in the synthesis of ethyl N-benzoylphenylalaninate.

    Ethyl phenylalaninate: Lacks the benzoyl group, making it less hydrophobic and potentially less bioactive.

    Benzyl alcohol derivatives: Result from the reduction of this compound.

Uniqueness: this compound is unique due to its ester functionality combined with the benzoyl group, which imparts specific chemical properties such as increased hydrophobicity and potential for bioactivity. This makes it a valuable compound for studying enzyme interactions and developing new pharmaceuticals.

Properties

CAS No.

19817-70-0

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

ethyl (2S)-2-benzamido-3-phenylpropanoate

InChI

InChI=1S/C18H19NO3/c1-2-22-18(21)16(13-14-9-5-3-6-10-14)19-17(20)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3,(H,19,20)/t16-/m0/s1

InChI Key

WTVXOKSBXDTJEM-INIZCTEOSA-N

SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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